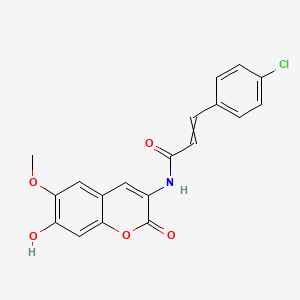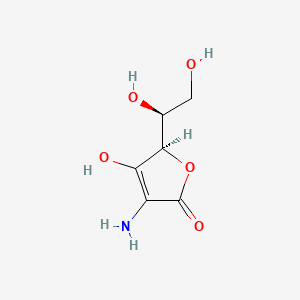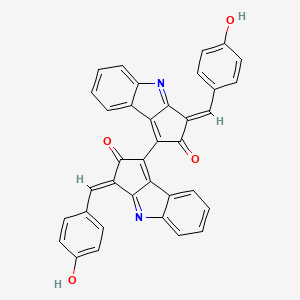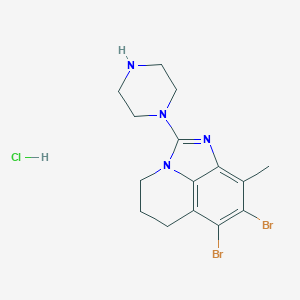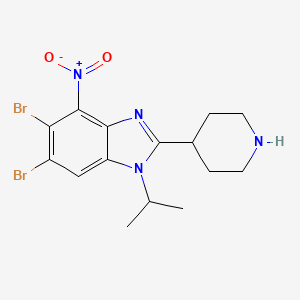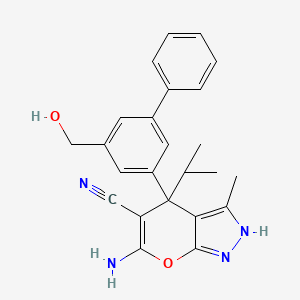
SHIN1
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hemmung des mitochondrialen Folatstoffwechsels {svg_1}
SHIN1 wird in der Forschung eingesetzt, um den mitochondrialen Folatstoffwechsel zu hemmen, der für die Nukleotidsynthese und damit für die Proliferation von Krebszellen essentiell ist. Die Hemmung dieses Prozesses wurde in der Krebstherapie erfolgreich eingesetzt. Insbesondere wurde this compound verwendet, um die Auswirkungen der Hemmung des mitochondrialen Ein-Kohlenstoff-(1C)-Stoffwechsels auf chronisch-myeloische Leukämiezellen (CML) zu untersuchen {svg_2}.
Behandlung der T-Zell-akuten lymphatischen Leukämie {svg_3}
This compound, auch bekannt als RZ-2994, wurde in der Forschung zur Behandlung der T-Zell-akuten lymphatischen Leukämie (T-ALL) eingesetzt. Es wurde festgestellt, dass T-ALL-Zelllinien unterschiedlich empfindlich auf RZ-2994 reagieren, wobei das Medikament einen S/G2-Zellzyklus-Arrest induziert {svg_4}.
Hemmung der Serin-Hydroxymethyltransferase {svg_5}
This compound ist ein Inhibitor der Serin-Hydroxymethyltransferase 1 (SHMT1) und SHMT2. Es wurde in der Forschung verwendet, um die Proliferation von H1299-Nicht-kleinzelligen Lungenkrebszellen (NSCLC) zu hemmen, die das Proto-Onkogen FRAT1 überexprimieren {svg_6}.
Behandlung von Methotrexat-resistenter T-ALL {svg_7}
RZ-2994, ein weiterer Name für this compound, wurde in der Forschung zur Behandlung von Methotrexat-resistenter T-ALL eingesetzt. Es wurde festgestellt, dass RZ-2994 im Kontext der Methotrexat-Resistenz in vitro wirksam bleibt {svg_8}.
Hemmung von SHMT1/2 in T-ALL {svg_9}
RZ-2994 wurde verwendet, um die Wirkung der Hemmung von SHMT1/2 in T-ALL zu charakterisieren. Der Verlust sowohl von SHMT1 als auch von SHMT2 ist für beeinträchtigtes Wachstum und Zellzyklus-Arrest notwendig, wobei die Unterdrückung von SHMT1/2 die Progression der Leukämie hemmt {svg_10}.
Reduzierung der Leukämie-Last {svg_11}
RZ-2994 wurde in der Forschung verwendet, um die Leukämie-Last in vivo zu reduzieren. Dies unterstreicht das Potenzial von this compound bei der Behandlung von Leukämie {svg_12}.
Single-Particle Spectro-Electrochemical SERS Sensing {svg_13}
Ein universelles Design für Polymer-Hülle-isolierte Nanopartikel (SHIN) für die Single-Particle Spectro-Electrochemical SERS-Detektion mit verschiedenen Kernformen wurde eingeführt. Dieser neue Polymer-basierte Ansatz bietet eine exzellente Kontrolle über die Schichtdicke und kann auf plasmonische Metall-Nanopartikel verschiedener Formen und Größen angewendet werden, ohne die Gesamtmorphologie der Nanopartikel zu beeinträchtigen {svg_14}.
Wirkmechanismus
- In cancer cells, serine is a crucial one-carbon (1C) donor for DNA synthesis, making SHMT a key player in providing 1C units .
- By blocking this pathway, SHIN1 reduces the availability of 1C units necessary for nucleotide biosynthesis and other cellular processes .
- Its pharmacokinetic properties impact bioavailability, but specific details are not provided in the available literature .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemische Analyse
Biochemical Properties
This compound interacts with the enzymes SHMT1 and SHMT2, which are key players in one-carbon (1C) metabolism . These enzymes catalyze the conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylene-THF . This compound, by inhibiting these enzymes, disrupts this process and affects the availability of 1C units for nucleotide biosynthesis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells. For instance, it has been found to increase survival in NOTCH1-driven mouse primary T-cell acute lymphoblastic leukemia (T-ALL) in vivo . Moreover, low dose methotrexate has been found to sensitize Molt4 human T-ALL cells to this compound, and cells rendered methotrexate resistant in vitro show enhanced sensitivity to this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzymes SHMT1 and SHMT2 . These enzymes are involved in the conversion of serine and THF into glycine and 5,10-methylene-THF, a process that is crucial for the provision of 1C units for DNA synthesis . By inhibiting these enzymes, this compound disrupts this process and affects the availability of 1C units for nucleotide biosynthesis .
Temporal Effects in Laboratory Settings
It has been shown that this compound can effectively reduce leukemia burden in the setting of methotrexate resistance .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully elucidated. It has been shown that this compound increases survival in NOTCH1-driven mouse primary T-ALL in vivo .
Metabolic Pathways
This compound is involved in the one-carbon (1C) metabolic pathway . This pathway, mediated by the folate cofactor, enables cell growth and proliferation by supporting purine and pyrimidine biosynthesis, as well as amino acid homeostasis .
Transport and Distribution
It is known that this compound is a cell-permeable compound .
Subcellular Localization
Given that it targets the enzymes SHMT1 and SHMT2, which have cytosolic and mitochondrial isoforms respectively , it can be inferred that this compound may be localized in both the cytosol and mitochondria of cells.
Eigenschaften
IUPAC Name |
6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVOFJZXKJKHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of SHIN1?
A1: this compound inhibits both cytosolic serine hydroxymethyltransferase (SHMT1) and mitochondrial serine hydroxymethyltransferase (SHMT2), key enzymes in the folate metabolism pathway, also known as one-carbon (1C) metabolism. [, , , ] This pathway plays a crucial role in providing one-carbon units for various biosynthetic processes, including nucleotide biosynthesis and the generation of cellular antioxidants like glutathione (GSH). [, ]
Q2: How does this compound impact cancer cell growth and survival?
A2: this compound disrupts central carbon metabolism in cancer cells by inhibiting SHMT1/2, leading to a depletion of 1C units. [] This depletion impairs de novo purine synthesis, essential for DNA replication and cell division. [, ] this compound also affects mitochondrial homeostasis, as seen by the accumulation of mitochondrial fission protein DRP1 and mitophagy receptor NIX on mitochondria. []
Q3: How does this compound influence cellular differentiation?
A4: this compound induces the expression of erythropoiesis markers like CD71 and Glycophorin A in cancer cells, including patient-derived CD34+ cells. [, ] This differentiation towards an erythroid lineage is driven by 1C unit depletion and is dependent on autophagy but independent of AMPK activity. [] Supplementation with formate, a 1C unit carrier, or restoration of purine levels can reverse this differentiation. [, ]
Q4: Does this compound demonstrate synergistic effects with other anti-cancer drugs?
A5: Research suggests a synergistic effect between this compound and imatinib, a frontline treatment for chronic myeloid leukemia (CML). [] In patient-derived xenograft models, combining this compound with imatinib reduced the number of therapy-resistant CML leukemic stem cells (LSCs). [] This synergy may stem from this compound's impact on antioxidant defense, particularly by affecting the cellular glutathione pool. []
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of this compound.
Q6: Is there any available spectroscopic data for this compound?
A6: The provided research abstracts do not mention any specific spectroscopic data for this compound.
Q7: How do structural modifications of this compound affect its activity?
A7: The research abstracts do not provide specific details on SAR studies for this compound or the impact of structural modifications on its activity, potency, or selectivity.
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A8: The research abstracts do not contain specific information regarding the ADME profile of this compound.
Q9: What is the in vivo efficacy of this compound?
A10: this compound exhibits anti-tumor efficacy in vitro. [] In vivo, this compound significantly impaired tumor formation in CML cell line xenograft models. [] Additionally, a related compound, SHIN2, demonstrated in vivo efficacy against tumor xenografts. []
Q10: How effective is this compound in inhibiting SHMT activity in cellular assays?
A11: While specific data is not provided, research indicates that this compound effectively inhibits both SHMT1 and SHMT2, leading to significant downstream metabolic effects in various cancer cell lines, including CML and rhabdomyosarcoma. [, , ]
Q11: Has this compound been tested in any animal models of cancer?
A12: Yes, this compound effectively reduced tumor formation in CML cell line xenograft models, demonstrating its in vivo anti-tumor activity. []
Q12: Are there known mechanisms of resistance to this compound?
A13: One study revealed that high SHMT2 expression, particularly due to gene amplification, reduced the sensitivity of rhabdomyosarcoma cells to this compound. [] This finding suggests that SHMT2 amplification could be a potential mechanism of resistance to this compound.
Q13: Does cross-resistance exist between this compound and other anti-cancer agents?
A14: Interestingly, while high SHMT2 expression conferred resistance to this compound, it increased sensitivity to pemetrexed, an inhibitor of the folate cycle. [] This finding indicates a complex relationship between SHMT2 levels and responses to different folate metabolism inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)
![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)

